N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O3/c22-15-12-10-14(11-13-15)20-24-25-21(28-20)23-19(26)17-8-4-5-9-18(17)27-16-6-2-1-3-7-16/h1-13H,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZNEGCUDUHYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-fluorobenzohydrazide with 2-phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings, using reagents such as halogens or alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and hydrazides.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide can be compared with other oxadiazole derivatives, such as:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar biological activities.
1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl) ethanone: Another oxadiazole derivative with potential antimicrobial and anticancer properties.
This compound stands out due to its unique combination of a phenoxybenzamide moiety with the oxadiazole ring, which may confer distinct biological and chemical properties.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
This compound belongs to the oxadiazole derivatives class, known for their significant pharmacological properties. The unique structural features of this compound—specifically the oxadiazole ring and the fluorophenyl group—contribute to its biological efficacy.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization : The reaction of 4-fluorobenzohydrazide with appropriate carboxylic acids or derivatives.
- Dehydrating Agents : Commonly used agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under elevated temperatures.
- Industrial Production : Methods may include continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting cellular processes through enzyme inhibition and membrane disruption.
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines through mechanisms such as:
- Caspase Activation : Induction of programmed cell death via the intrinsic pathway.
- Cell Proliferation Inhibition : Significant growth inhibition was observed in several cancer cell lines with IC50 values ranging from 0.20–2.58 μM .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression.
- Receptor Modulation : It can modulate receptor activities relevant to cancer and infection pathways.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; disrupts cell membranes |
| Anticancer Mechanism | Induces apoptosis; IC50 values indicate potent growth inhibition |
| Structure-Activity Relationship | Investigated for optimizing pharmacological profiles; modifications enhance efficacy |
Case Studies
- Case Study on Anticancer Efficacy : A study involving this compound showed that it significantly reduced cell viability in A549 lung cancer cells with an IC50 value of 0.49 µM .
- Antimicrobial Evaluation : Another study reported that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .
Q & A
Q. Challenges :
- Low Yields : Sensitivity of the oxadiazole ring to hydrolysis requires strict moisture control .
- Byproduct Formation : Competing reactions during cyclization (e.g., triazole formation) necessitate precise temperature control (60–80°C) .
Basic: How is structural characterization of this compound validated in academic research?
Answer:
Standard methodologies include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxadiazole carbons at ~160–165 ppm) .
- FT-IR : Amide C=O stretch at ~1680 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.0921 for C₂₁H₁₄FN₃O₃) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., dimer formation via N–H···N interactions) .
Advanced: How can researchers optimize reaction conditions to improve synthesis reproducibility?
Answer:
Critical Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk decomposition; lower temps slow cyclization |
| Solvent | Dry acetonitrile or DMF | Polar aprotic solvents enhance oxadiazole stability |
| Catalyst | 0.1–0.3 eq. DMAP | Accelerates amide coupling without side reactions |
Q. Reproducibility Tips :
- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) .
Advanced: What strategies resolve contradictions in reported biological activity data for similar oxadiazole derivatives?
Answer:
Case Study : Antimicrobial activity discrepancies (e.g., MIC values ranging from 2–64 µg/mL):
Structural Comparisons :
| Substituent | Activity (MIC µg/mL) | Source |
|---|---|---|
| 4-Fluorophenyl | 4–8 | |
| 4-Methoxyphenyl | 16–32 | |
| Fluorine’s electron-withdrawing effect enhances membrane permeability . |
Assay Variability :
- Standardize protocols (e.g., CLSI guidelines for bacterial strains) .
- Include positive controls (e.g., ciprofloxacin) to calibrate inhibition zones .
Advanced: How can computational methods guide the design of derivatives with improved target binding?
Answer:
Workflow :
Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). The oxadiazole ring often forms π-π interactions with Phe residues .
QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀:
| Substituent (R) | σ | IC₅₀ (µM) |
|---|---|---|
| -F (para) | 0.06 | 0.8 |
| -OCH₃ (para) | -0.27 | 5.2 |
ADMET Prediction : SwissADME to optimize logP (<3) and reduce hepatotoxicity .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Antimicrobial : Broth microdilution (CLSI M07) for MIC determination .
- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculated via nonlinear regression .
- Enzyme Inhibition : Fluorometric assays (e.g., β-lactamase inhibition using nitrocefin) .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) with PBS .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .
Advanced: What analytical techniques validate purity for publication?
Answer:
- HPLC : C18 column, gradient elution (ACN:H₂O 60:40), purity ≥95% .
- Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values .
Tables for Quick Reference
Q. Table 1: Key Synthetic Conditions for Oxadiazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 70°C, 6h | 65 | |
| Amide Coupling | DIPEA, DMF, rt, 12h | 78 |
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | Activity (IC₅₀/MIC) | Target | Reference |
|---|---|---|---|
| 4-Fluoro analog | 0.8 µM (EGFR) | Cancer | |
| 4-Methoxy analog | 5.2 µM (EGFR) | Cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
